{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile
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Overview
Description
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-fluorophenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-fluorophenyl)furan-2-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the fluorophenyl group.
Scientific Research Applications
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of furan derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile in biological systems involves its interaction with cellular targets such as enzymes and receptors. The furan ring can undergo electrophilic attack, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. The nitrile groups can also participate in hydrogen bonding and electrostatic interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
5-(3-Fluorophenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile: A similar compound with a different substitution pattern on the phenyl ring.
2-{[5-(3-Trifluoromethylphenyl)furan-2-yl]methylidene}propanedinitrile: A compound with a trifluoromethyl group instead of a fluorine atom.
Uniqueness
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to the specific substitution pattern on the furan ring and the presence of both fluorophenyl and nitrile groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H7FN2O |
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Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-[[5-(3-fluorophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7FN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H |
InChI Key |
AAMZQJVJAMVZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C#N |
Origin of Product |
United States |
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